6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDVIREWPOEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring can interact with biological receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, synthetic yields, and analytical data for 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide and its analogs:
Key Observations:
However, yields for analogs with trifluoromethyl groups (e.g., 44: 38%) are higher than those with fluorobenzyl groups (compound 43: 29%), suggesting electronic or solubility factors influence reaction pathways . HPLC purity correlates with substituent complexity; simpler groups like morpholino (compound 45: 100% purity) outperform acetylpiperazine derivatives (compound 44: 87.75%) .
The absence of electron-withdrawing groups (e.g., fluorine or trifluoromethyl) in the target compound could reduce binding affinity to mycobacterial targets compared to compounds 43 or 44, as seen in related studies .
Methodological Considerations
Structural characterization of these compounds relies heavily on techniques such as LC-MS and NMR (as demonstrated in ), while crystallographic refinement tools like SHELX () are critical for resolving molecular configurations in related small-molecule studies . The target compound’s methoxy groups may facilitate crystallinity, simplifying X-ray diffraction analysis compared to more flexible substituents (e.g., morpholino or piperazine).
Research Implications
The comparative analysis highlights the importance of substituent engineering in pyrimidine carboxamides. While the target compound’s methoxy groups offer synthetic simplicity, its analogs demonstrate that halogenation or incorporation of nitrogen heterocycles (e.g., piperazine) can enhance antitubercular activity . Further studies should explore the target compound’s pharmacokinetic and safety profiles, leveraging methodologies from and for structural and functional validation.
Biological Activity
6-Methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, anti-Alzheimer's, and antioxidant properties based on diverse research findings.
Chemical Structure
The compound has the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study by Sabita et al. evaluated several pyrimidine-pyrazine compounds, revealing that derivatives similar to 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine exhibited potent cytotoxicity against SiHa, A549, MCF-7, and Colo-205 cell lines. The IC50 values for these compounds were significantly lower than standard chemotherapeutic agents like etoposide, indicating enhanced anticancer properties (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine | MCF-7 | 0.09 ± 0.0085 |
| Similar Compound 1 | A549 | 0.03 ± 0.0056 |
| Similar Compound 2 | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains including E. coli, S. aureus, and K. pneumoniae. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| K. pneumoniae | 128 |
Anti-Alzheimer’s Activity
The anti-Alzheimer's potential of the compound was explored through its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, it was found that the compound had IC50 values of for AChE and for BChE, demonstrating promising activity compared to standard drugs like galantamine .
Antioxidant Activity
Antioxidant assays revealed that the compound exhibited significant free radical scavenging activity, with an IC50 value of in DPPH assays . This suggests that it may play a role in mitigating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
